molecular formula C13H12 B1362416 2-Methylbiphenyl CAS No. 28652-72-4

2-Methylbiphenyl

Cat. No.: B1362416
CAS No.: 28652-72-4
M. Wt: 168.23 g/mol
InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Description

2-Methylbiphenyl, also known as 2-Phenyltoluene, is an organic compound with the molecular formula C13H12. It is a derivative of biphenyl where a methyl group is substituted at the second position of the biphenyl structure. This compound is known for its aromatic properties and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbiphenyl can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for higher yields and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

2-Methylbiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbiphenyl and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the this compound core can anchor within binding pockets of proteins, creating interactions that inhibit or modulate the activity of the target protein . These interactions can involve π-stacking, hydrogen bonding, and hydrophobic interactions, depending on the specific derivative and target.

Comparison with Similar Compounds

2-Methylbiphenyl can be compared with other methyl-substituted biphenyls, such as:

    4-Methylbiphenyl: This compound has the methyl group at the fourth position, leading to different chemical and physical properties.

    3-Methylbiphenyl: The methyl group is at the third position, which also affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity in electrophilic aromatic substitution reactions and its binding interactions in biological systems .

Properties

IUPAC Name

1-methyl-2-phenylbenzene
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InChI

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
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InChI Key

ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2
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Molecular Formula

C13H12
Record name METHYL BIPHENYL (MIXED ISOMERS)
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DSSTOX Substance ID

DTXSID10881160
Record name 2-Methyl-1,1'-biphenyl
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Molecular Weight

168.23 g/mol
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Physical Description

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 255.3 °C
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Flash Point

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water.
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Density

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27).
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Vapor Density

greater than 5 (NTP, 1992) (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/
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Record name 2-Methyl-1,1'-biphenyl
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CAS No.

28652-72-4, 643-58-3
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Melting Point

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C.
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Synthesis routes and methods I

Procedure details

2-Bromobenzene (80 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (90 mg, 0.66 mmol) using 1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at room temperature to give the title compound (80 mg, 95%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.51-7.47 (m, 2H), 7.44-7.40 (m, 3H), 7.36-7.32 (m, 4H), 2.36 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.91, 141.89, 135.30, 130.27, 129.76, 129.16, 128.03, 127.22, 126.72, 125.73, 20.46. GC/MS(EI): m/z 168 (M+), 153.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step Two
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The general procedure from Example 16 was followed using chlorobenzene (1.126 g, 10.0 mmol) and o-tolylmagnesium chloride (15 mL, 15.0 mmol) with Ni(COD)2 (83.4 mg, 0.303 mmol) and (Me3C)2PH(O) (50.0 mg, 0.303 mmol) in 20.0 mL of THF. After 15 h at room temperature, the reaction mixture was quenched with 10 mL of H2O. The mixture above was extracted with 3×50 mL of diethyl ether. The combined ether extracts were dried over MgSO4, filtered, and the ether and THF removed from the filtrate by rotary evaporation. The resulting residues were chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 1.62 g (96% yield) of 2-phenyltoluene. It was >95% pure by 1H NMR. 1H NMR (500 MHz, CDCl3): δ 7.62-7.47 (m, 9H), 2.50 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 142.0, 141.9, 135.2, 130.3, 129.7, 129.1, 128.0, 127.2, 126.7, 125.7, 20.4. ppm.
Quantity
1.126 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
83.4 mg
Type
catalyst
Reaction Step Five
Yield
96%

Synthesis routes and methods V

Procedure details

In the drybox, 54.0 mg (0.303 mm) of (Me3C)2PH(S) (from Experiment 18), 83.4 mg (0.303 mm) of Ni(COD)2 and 10.0 mL of THF were loaded into a reactor (20 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperatureover a period of 10 min. After addition of 1.126 g (10.0 mm) of chlorobenzene, the resulting mixture was stirred for 5 min until the catalytic reaction was initiated by dropwise addition of 15 mL (15.0 mm, 1.0 M in THF) of o-tolylmagnesium chloride at room temperature over a period of 5 min. The resulting mixture was stirred at room temperature over 12 h before the reaction was quenched with 10.0 mL of H2O, and the mixture was diluted with 300 mL of Et2O. After separation of organic and aqueous phases, the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine, then dried over mgSO4, filtered and concentrated by rotary evaporation. The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether) to afford 0.96 g (57% yield) of 2-phenyltoluene.
[Compound]
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylbiphenyl
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2-Methylbiphenyl
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